N-(2,2,2-trifluoroethyl)sulfamoyl chloride
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Overview
Description
N-(2,2,2-trifluoroethyl)sulfamoyl chloride: is a synthetic chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2-NH2). This compound is widely used in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)sulfamoyl chloride typically involves the reaction of 2,2,2-trifluoroethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2,2-trifluoroethylamine+chlorosulfonic acid→N-(2,2,2-trifluoroethyl)sulfamoyl chloride+HCl
The reaction is typically conducted at low temperatures to prevent the decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Hydrolysis: Hydrolysis reactions are usually conducted in aqueous media under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products of substitution reactions are the corresponding sulfonamide derivatives.
Hydrolysis: The major products of hydrolysis are the corresponding sulfonamide and hydrochloric acid.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)sulfamoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonamide group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules .
Comparison with Similar Compounds
- N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
- 2,2,2-trifluoroethylsulfamoyl chloride
Comparison: N-(2,2,2-trifluoroethyl)sulfamoyl chloride is unique due to its specific reactivity and the presence of the trifluoroethyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers higher reactivity and selectivity in certain chemical reactions, making it a valuable reagent in various applications .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)sulfamoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF3NO2S/c3-10(8,9)7-1-2(4,5)6/h7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVKOACBNWGEHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544553 |
Source
|
Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104468-11-3 |
Source
|
Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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